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Betanine

Lipid Peroxidation Antioxidant Capacity Natural Colorant

Sourcing Betanine with reproducible bioactivity and color consistency is challenging due to its thermal and photolytic lability. Betanine from BenchChem addresses this with rigorously controlled purity, enabling reliable formulation. Key differentiators: - Potent peroxynitrite scavenger (IC₅₀ 19.2 μM, 4.1× more potent than ascorbate). - Inhibits lipid peroxidation 12.5× more effectively than α-tocopherol, extending product shelf-life. - Upregulates Nrf2/HO-1 pathway for endogenous antioxidant defense in cell models. Ideal for R&D in clean-label food colorants and oxidative stress research.

Molecular Formula C24H26N2O13
Molecular Weight 550.5 g/mol
CAS No. 78693-88-6
Cat. No. B8075291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetanine
CAS78693-88-6
Molecular FormulaC24H26N2O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27-31H,4-5,8H2,(H,32,33)(H,34,35)(H,36,37)/b2-1+/t12-,14-,17+,18+,19-,20+,24+/m0/s1
InChIKeyCTMLKIKAUFEMLE-FTNGGYTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betanine Procurement: Natural Betalain Pigment Overview


Betanine, commonly known as Betanin, is a natural red-violet glycosidic pigment belonging to the betalain class, primarily extracted from red beetroot (Beta vulgaris). Its primary CAS registry number is 7659-95-2; the user-provided number 78693-88-6 is recognized as a deprecated identifier [1]. Chemically, it is betanidin 5-O-β-glucoside, a water-soluble nitrogenous compound with a molecular weight of 550.5 g/mol, widely approved as a food colorant (E162) [2]. Its inherent antioxidant properties have also made it a subject of intense research in the biomedical and nutraceutical fields [3].

Why Generic Betalain Substitutes Fail for Betanine


Substituting Betanine with a generic 'betalain-rich extract' or even a structurally close analog like Betanidin introduces significant, quantifiable variance in both functional activity and stability. As a glycoside, Betanine exhibits different kinetic behavior and stability profiles compared to its aglycone, Betanidin, or other acylated derivatives like Phyllocactin [1][2]. For instance, while Betanidin may show higher peroxyl radical scavenging capacity in some assays, Betanine demonstrates superior stability against complete degradation during that same reaction [1]. These molecular-level differences—dictated by the presence and nature of the sugar moiety—translate directly into divergent performance in cellular models, shelf-life, and formulation consistency, making precise compound selection critical for reproducible scientific outcomes and industrial reliability [3].

Betanine vs. Analogs: Comparative Evidence


Lipid Peroxidation: Inhibition vs. Catechin & α-Tocopherol

In a model of cytochrome c-catalyzed linoleate peroxidation, Betanine demonstrated a significantly lower IC50 value compared to common dietary antioxidant benchmarks. Its inhibitory potency was approximately 3-fold stronger than Catechin and 12.5-fold stronger than α-Tocopherol (Vitamin E) [1]. This positions Betanine as a highly potent antioxidant in lipid-based systems, a property not equally shared by all betalains.

Lipid Peroxidation Antioxidant Capacity Natural Colorant

Peroxynitrite Scavenging: Comparison with Ascorbate

In a specific assay measuring the inhibition of peroxynitrite (ONOO-)-dependent nitration of tyrosine, a key marker of nitrosative stress, Betanine exhibited an IC50 of 19.2 μM. This potency was approximately 4.1 times greater than that of Ascorbate (Vitamin C), which had an IC50 of 79.6 μM under identical conditions [1]. This demonstrates a clear functional advantage for Betanine over a universal cellular antioxidant.

Peroxynitrite Scavenging Nitrosative Stress Anti-Inflammatory

α-Glucosidase Inhibition: Phyllocactin vs. Betanine

A direct comparative study of high-purity monomers (both >95% purity) isolated from Hylocereus polyrhizus peel revealed a critical performance distinction. The acylated betacyanin Phyllocactin demonstrated 36.1% stronger inhibitory activity against the enzyme α-glucosidase compared to Betanine [1]. Molecular docking studies attributed this increased potency to the greater binding affinity conferred by Phyllocactin's malonyl group, highlighting that acylation enhances, rather than diminishes, this specific bioactivity.

Antidiabetic Activity Enzyme Inhibition Structure-Activity Relationship

Thermal Degradation: Baseline for Processing Stability

Quantifying the well-known thermal lability of Betanine, one study established that heating Betanine in solution at 80°C for 60 minutes results in a 93.74% degradation rate [1]. This high level of degradation serves as a critical, quantifiable benchmark for understanding its processing limitations and for evaluating the efficacy of stabilization technologies (e.g., complexation or encapsulation), which have been shown to reduce this degradation to 56.48% under the same conditions [1].

Thermal Stability Food Processing Formulation

Nrf2/HO-1 Activation: Cellular Antioxidant Defense

Unlike simple free radical scavengers that act stoichiometrically, Betanine has been shown to function as a dual-action agent in cellular models. It not only directly scavenges DPPH, superoxide, and hydroxyl radicals but also induces the transcription factor Nrf2, leading to a demonstrable increase in heme oxygenase-1 (HO-1) protein levels and cellular glutathione (GSH) [1]. This indirect, cytoprotective mechanism, which upregulates the cell's endogenous defense systems, is a distinct functional advantage not observed in many other dietary antioxidants [1].

Cellular Antioxidant Nrf2 Activation DNA Protection

Epimeric Stability: Betanine vs. Isobetanine (HP-CO2)

In the context of modern non-thermal food processing technologies, the stability of betalain epimers diverges significantly. Under high-pressure carbon dioxide (HP-CO2) treatment, Betanine was found to be more stable than its C15-epimer, Isobetanine [1]. The activation energy (Ea) for degradation was 170.83 kJ/mol for Betanine at 50 MPa, compared to 142.69 kJ/mol for Isobetanine under the same conditions [1]. This indicates a higher energy barrier for Betanine's degradation, making it the more robust choice for formulations subjected to this preservation technique.

Process Stability High-Pressure Processing Food Technology

Betanine: High-Value Procurement Scenarios


Functional Foods & Nutraceuticals: Shelf-Stable Antioxidant Formulation

Procurement of Betanine is justified when developing lipid-based functional foods (e.g., dressings, emulsions, dietary supplements) where a dual benefit of natural red coloring and potent antioxidant protection is required. Evidence shows it is 12.5x more potent than α-Tocopherol in inhibiting lipid peroxidation [1], directly preserving product quality and extending shelf-life. However, its significant thermal lability (93.74% degradation at 80°C [2]) necessitates formulation with encapsulation or complexation technologies, making the sourcing of high-purity Betanine for R&D in stabilization methods a key procurement scenario.

Biomedical Research: Inflammatory Pathways & Cellular Protection

For academic and pharmaceutical research into conditions involving nitrosative stress or chronic inflammation, Betanine is a critical reagent. Its 4.1x greater potency than Ascorbate (Vitamin C) in scavenging peroxynitrite [3] and its unique ability to upregulate endogenous defense enzymes (Nrf2/HO-1) in cell culture [4] make it a superior tool for probing specific pathological mechanisms. Studies investigating DNA damage protection or cellular response to oxidative insult will find Betanine a more targeted and mechanistically informative compound than a generic antioxidant.

Natural Colorant: Overcoming Photostability Limitations

Betanine is procured for its clean-label, natural red colorant status (E162). While its photostability is lower than synthetic counterparts like Red 40 [5], this liability creates a niche R&D opportunity. Procurement is driven by the need to develop next-generation natural colorants with enhanced stability. Research focusing on co-pigmentation, encapsulation, or novel packaging to mitigate Betanine's photodegradation offers a path to creating differentiated, stable, naturally-colored products with an additional antioxidant value proposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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